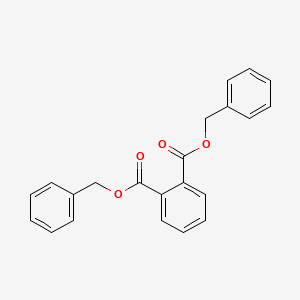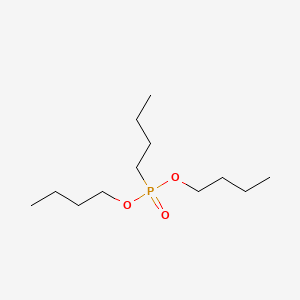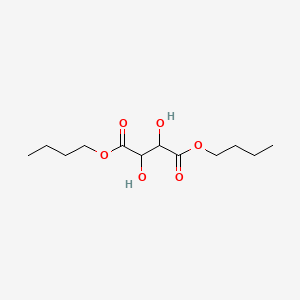
双歧杆菌素 B
描述
Didemnin B is a cyclic depsipeptide compound isolated from the marine tunicate Trididemnum solidum. It was first discovered in 1978 and has since been recognized for its potent biological activities, including antiviral, immunosuppressive, and cytotoxic properties . Didemnin B has shown strong activity against various viruses and cancer cells, making it a compound of significant interest in scientific research and potential therapeutic applications .
科学研究应用
Chemistry: In chemistry, Didemnin B is used as a model compound to study the biosynthesis of cyclic peptides and the mechanisms of peptide bond formation . It also serves as a reference compound for developing new synthetic methodologies.
Biology: In biology, Didemnin B is used to study the mechanisms of viral replication and the immune response . Its potent antiviral activity makes it a valuable tool for understanding how viruses interact with host cells and for developing new antiviral therapies.
Medicine: In medicine, Didemnin B has been investigated for its potential as an anticancer agent. It has shown promising results in preclinical studies against various types of cancer, including leukemia and breast cancer . its high toxicity has limited its clinical use, leading to the development of analogs with improved safety profiles.
Industry: In the pharmaceutical industry, Didemnin B is used as a lead compound for drug discovery and development . Its unique structure and potent biological activities make it an attractive target for developing new therapeutic agents.
作用机制
Target of Action
Didemnin B, a cyclic depsipeptide, primarily targets two proteins: PPT1 and EEF1A1 . These proteins play crucial roles in cellular processes, with PPT1 involved in protein degradation and EEF1A1 playing a part in protein synthesis .
Mode of Action
Didemnin B interacts with its targets by inhibiting their function. It selectively induces rapid and wholesale apoptosis through dual inhibition of PPT1 and EEF1A1 . This interaction leads to significant changes in the cell, most notably the induction of apoptosis, or programmed cell death .
Biochemical Pathways
The inhibition of PPT1 and EEF1A1 by Didemnin B affects multiple biochemical pathways. The most significant of these is the disruption of protein synthesis . By inhibiting EEF1A1, Didemnin B prevents the proper formation of proteins within the cell . Additionally, the inhibition of PPT1 disrupts protein degradation, leading to an accumulation of proteins within the cell .
Result of Action
The primary result of Didemnin B’s action is the induction of apoptosis in cells . By inhibiting key proteins involved in protein synthesis and degradation, Didemnin B disrupts normal cellular processes, leading to cell death . This has been observed in various types of cancer cells, making Didemnin B a compound of interest for cancer treatment .
Action Environment
The action of Didemnin B can be influenced by various environmental factors. For instance, the compound was originally isolated from a marine tunicate, suggesting that it may be more stable and effective in aquatic environments . Additionally, the efficacy of Didemnin B can be influenced by the genetic makeup of the individual, as certain genetic biomarkers have been found to predict sensitivity to the compound
生化分析
Biochemical Properties
Didemnin B has been found to interact with the GTPase elongation factor-1 alpha (eEF1A), which escorts aminoacyl-tRNA (aa-tRNA) as an eEF1A (GTP)-aa-tRNA ternary complex into the ribosome . The compound binds to a common site on eEF1A, trapping eEF1A in an intermediate state of aa-tRNA selection . This prevents eEF1A release and aa-tRNA accommodation on the ribosome .
Cellular Effects
Didemnin B has been shown to inhibit the in vitro growth of various cells, including B16 melanoma and P388 leukemia cells . It was found to be more lethal to exponentially growing B16 cells than to plateau-phase cells . Didemnin B inhibits the synthesis of protein more than that of DNA, with much less inhibition of RNA synthesis .
Molecular Mechanism
Didemnin B selectively induces rapid and wholesale apoptosis through dual inhibition of palmitoyl-protein thioesterase 1 (PPT1) and eEF1A1 . By binding to a common site on eEF1A, Didemnin B traps eEF1A in an intermediate state of aa-tRNA selection, preventing eEF1A release and aa-tRNA accommodation on the ribosome .
Temporal Effects in Laboratory Settings
The action of Didemnin B is rapid and cannot be reversed after 2 hours in contact with the cells . The inhibition of protein synthesis is almost superimposable to that of L1210 cells growth .
Dosage Effects in Animal Models
Didemnin B was more potent than didemnin A against B16 melanoma and P388 leukemia in vivo . It was also approximately 20 times more cytotoxic than didemnin A in vitro .
Metabolic Pathways
The biosynthesis of Didemnin B is governed by a hybrid non-ribosomal peptide synthetase-polyketide synthetase (NRPS-PKS) pathway .
准备方法
Synthetic Routes and Reaction Conditions: The biosynthesis of Didemnin B involves a hybrid non-ribosomal peptide synthetase-polyketide synthetase pathway. The process begins with the incorporation of glycine on a β-hydroxy fatty acid, followed by a series of enzymatic reactions that add various amino acids and other components to form the cyclic structure . The synthetic route includes the use of adenylation domains, ketoreductase domains, and methyltransferase domains to achieve the final product .
Industrial Production Methods: Large-scale production of Didemnin B has been achieved through chemical synthesis, allowing for sufficient quantities to be produced for clinical trials and research purposes . The industrial production involves optimizing the reaction conditions to ensure high yield and purity of the compound.
化学反应分析
Types of Reactions: Didemnin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or reduce its toxicity .
Common Reagents and Conditions: Common reagents used in the chemical reactions of Didemnin B include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired modifications are achieved.
Major Products Formed: The major products formed from the chemical reactions of Didemnin B include various analogs with altered biological activities. These analogs are studied to understand the structure-activity relationship and to develop more effective therapeutic agents .
相似化合物的比较
Similar Compounds: Similar compounds to Didemnin B include other didemnins, such as Didemnin A, Didemnin C, and Didemnin D, as well as related cyclic peptides like tamandarins . These compounds share structural similarities and exhibit similar biological activities.
Uniqueness: Didemnin B is unique among its analogs due to its potent biological activities and its ability to induce rapid apoptosis in cancer cells . Its dual inhibition mechanism also sets it apart from other cyclic peptides, making it a valuable compound for scientific research and potential therapeutic applications .
属性
CAS 编号 |
77327-05-0 |
|---|---|
分子式 |
C57H89N7O15 |
分子量 |
1112.4 g/mol |
IUPAC 名称 |
N-[1-[[(12R,13S)-13-[(2R)-butan-2-yl]-12-hydroxy-20-[(4-methoxyphenyl)methyl]-6,17,21-trimethyl-3-(2-methylpropyl)-2,5,7,10,15,19,22-heptaoxo-8-propan-2-yl-9,18-dioxa-1,4,14,21-tetrazabicyclo[21.3.0]hexacosan-16-yl]amino]-4-methyl-1-oxopentan-2-yl]-1-(2-hydroxypropanoyl)-N-methylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C57H89N7O15/c1-15-33(8)46-44(66)29-45(67)79-49(32(6)7)48(68)34(9)50(69)58-39(26-30(2)3)54(73)64-25-17-19-41(64)56(75)62(13)43(28-37-20-22-38(77-14)23-21-37)57(76)78-36(11)47(52(71)59-46)60-51(70)42(27-31(4)5)61(12)55(74)40-18-16-24-63(40)53(72)35(10)65/h20-23,30-36,39-44,46-47,49,65-66H,15-19,24-29H2,1-14H3,(H,58,69)(H,59,71)(H,60,70)/t33-,34?,35?,36?,39?,40?,41?,42?,43?,44-,46+,47?,49?/m1/s1 |
InChI 键 |
KYHUYMLIVQFXRI-KJNZDXKESA-N |
SMILES |
CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(C)O)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O |
手性 SMILES |
CC[C@@H](C)[C@H]1[C@@H](CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(C)O)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O |
规范 SMILES |
CCC(C)C1C(CC(=O)OC(C(=O)C(C(=O)NC(C(=O)N2CCCC2C(=O)N(C(C(=O)OC(C(C(=O)N1)NC(=O)C(CC(C)C)N(C)C(=O)C3CCCN3C(=O)C(C)O)C)CC4=CC=C(C=C4)OC)C)CC(C)C)C)C(C)C)O |
外观 |
Solid powder |
Key on ui other cas no. |
77327-05-0 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
Bulk: As a bulk chemical, didemnin B is found to be stable at 25 ± 2 °C for 3 weeks. At the end of 4 weeks, approximately 2% decomposition has occurred. When stored at 45 °C, didemnin B appeared stable for 2 weeks; after this time, it slowly decomposed to an approximate 7% loss at the end of 4 weeks (HPLC). Solution: As a 6 mg/mL 50% aqueous ethanol solution at room temperature (25 ± 2 °C) didemnin B appeared stable for at least 26 hours (HPLC). |
溶解度 |
H2O < 0.1 (mg/mL) CH3OH > 100 (mg/mL) CHCL3 > 100 (mg/mL) DMSO > 100 (mg/mL) C2H5OH > 100 (mg/mL) CH2Cl2 > 100 (mg/mL) |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
didemnin A didemnin A, N-(1-(2-hydroxy-1-oxopropyl)-L-prolyl)-, (S)- didemnin A, N-(2-hydroxy-1-oxopropyl)-, (S)- didemnin B didemnin C didemnin D didemnin E didemnins NSC 325319 oncoprecipitin A |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key biological activities of Didemnin B?
A1: Didemnin B exhibits a range of potent biological activities, including:
- Antitumor activity: Demonstrated against various murine tumor models such as B16 melanoma, P388 leukemia, and M5076 sarcoma. [, , ]
- Antiviral activity: Effective against a broad spectrum of viruses. [, , , ]
- Immunosuppressive activity: Suppresses immune responses by inhibiting T cell activation. [, , , ]
Q2: What is the molecular target of Didemnin B?
A2: Didemnin B primarily targets the eukaryotic elongation factor 1 alpha (eEF1A), a crucial component of protein synthesis machinery. [, , , , ]
Q3: How does Didemnin B interact with eEF1A and affect protein synthesis?
A3: Didemnin B binds to the eEF1A(GTP)-aminoacyl-tRNA (aa-tRNA) ternary complex, preventing the release of eEF1A and the accommodation of aa-tRNA into the ribosomal A site. [, , ] This interaction inhibits the translocation step of protein synthesis. [, ]
Q4: What are the downstream effects of Didemnin B's inhibition of protein synthesis?
A4: Didemnin B's inhibition of protein synthesis triggers a cascade of downstream effects, including:
- Cell cycle arrest: Induces cell cycle arrest predominantly at the G1 phase, though it can affect all cell cycle phases. [, ]
- Apoptosis: Triggers apoptosis (programmed cell death) in various cell types, including human leukemic cells. [, , ]
- Inhibition of DNA and RNA synthesis: Demonstrates inhibitory effects on DNA and RNA synthesis, albeit to a lesser extent compared to protein synthesis inhibition. []
- Modulation of interleukin-8 (IL-8) secretion: Inhibits IL-8 secretion by pancreatic cancer cells, suggesting potential anti-angiogenic activity. []
Q5: What is the molecular formula and weight of Didemnin B?
A5: The molecular formula of Didemnin B is C57H89N7O15, and its molecular weight is 1112.4 g/mol. []
Q6: Is there any spectroscopic data available for Didemnin B?
A6: Yes, extensive spectroscopic studies, including 1H and 13C NMR, have been conducted to elucidate the structure and conformational dynamics of Didemnin B. [, , ]
Q7: How does the structure of Didemnin B relate to its biological activity?
A7: Structure-activity relationship (SAR) studies have been conducted by synthesizing various analogs of Didemnin B. These studies revealed that:
- Modifications to the linear peptide side chain, such as replacing the terminal lactyl residue with aromatic groups, generally retain activity. []
- Inverting the chirality of the N-methylleucine residue significantly diminishes in vitro activity. []
- The conformation of the N,O-dimethyltyrosine residue appears to be crucial for activity, as demonstrated by constrained analogs. []
- Replacing the ester linkage with an amide bond in acyclic analogs results in loss of activity. []
Q8: What is known about the pharmacokinetics of Didemnin B?
A8: Studies in mice have shown that following intraperitoneal administration, Didemnin B is rapidly absorbed into the bloodstream, with the highest concentrations found in the liver, gallbladder, and pancreas. [] Excretion occurs primarily through feces and urine, with a potential for enterohepatic recycling. []
Q9: Has Didemnin B been tested in clinical trials?
A9: Yes, Didemnin B was the first marine-derived compound to enter clinical trials for cancer treatment. [] While it showed promise in Phase II trials against non-Hodgkin's lymphoma, dose-limiting toxicities, particularly cardiotoxicity, led to the discontinuation of its development. []
Q10: What are the main toxicities associated with Didemnin B?
A10: Didemnin B exhibits several dose-limiting toxicities, including:
- Nausea and vomiting: Frequently observed in clinical trials. [, , ]
- Cardiotoxicity: A major concern that led to the discontinuation of clinical trials. []
- Hepatotoxicity: Elevations in liver enzymes have been observed. [, ]
- Neuromuscular toxicity: Observed in preclinical studies and some clinical trials. [, ]
- Hypersensitivity reactions: Possibly related to the Cremophor EL vehicle used in formulations. []
Q11: Are there any analytical methods available for measuring Didemnin B levels?
A11: Yes, sensitive analytical methods, such as high-performance liquid chromatography (HPLC) and enzyme-linked immunosorbent assay (ELISA), have been developed for quantifying Didemnin B in biological fluids. [, ]
Q12: What is the current status of Didemnin B research and development?
A12: While Didemnin B itself is no longer in clinical development due to toxicity concerns, its unique mechanism of action and potent biological activities have spurred further research:
- Development of analogs: Efforts are underway to synthesize less toxic and more potent analogs. [, , , , ]
- Mechanistic studies: Research continues to elucidate the precise molecular mechanisms underlying its biological activities and toxicity. [, , ]
Q13: What is the significance of identifying the bacterial origin of Didemnin B?
A13: The discovery that Didemnin B is produced by bacteria rather than the tunicate itself has significant implications for:
- Sustainable production: Potentially enabling the development of sustainable production methods using bacterial fermentation, overcoming the limitations of harvesting from tunicates. [, ]
- Genetic engineering: Opening avenues for genetically engineering the bacterial producers to generate novel Didemnin analogs with improved pharmacological properties. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















